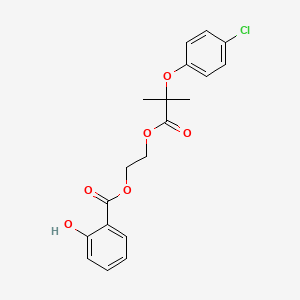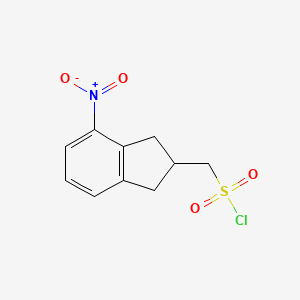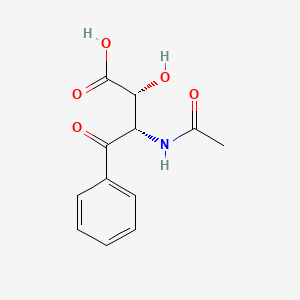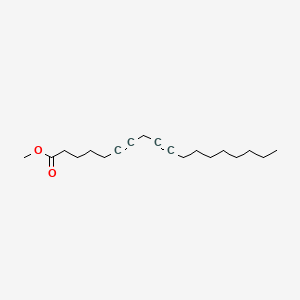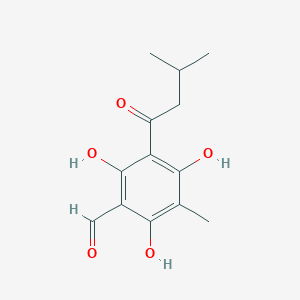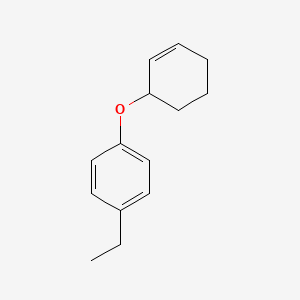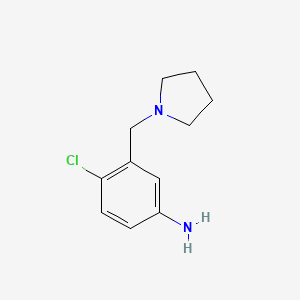
Thallium, dimethylethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium, dimethylethoxy- is a chemical compound that belongs to the class of organothallium compounds. Thallium itself is a heavy metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has been used historically in various applications, including medicine and industry. Thallium, dimethylethoxy- is a derivative of thallium that incorporates organic groups, making it a subject of interest in both organic and inorganic chemistry.
準備方法
The synthesis of thallium, dimethylethoxy- typically involves the reaction of thallium salts with organic reagents. One common method is the reaction of thallium(I) chloride with dimethylethoxy- compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial production of thallium, dimethylethoxy- may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of temperature, pressure, and reaction time to optimize the production process.
化学反応の分析
Thallium, dimethylethoxy- undergoes various chemical reactions, including:
Oxidation: Thallium in the compound can be oxidized from the +1 to the +3 oxidation state using strong oxidizing agents like nitric acid or chlorine.
Reduction: The compound can be reduced back to the +1 oxidation state using reducing agents such as sodium borohydride.
Substitution: Thallium, dimethylethoxy- can undergo substitution reactions where the dimethylethoxy- group is replaced by other organic or inorganic groups. Common reagents for these reactions include halogens and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of thallium(III) compounds, while reduction yields thallium(I) compounds.
科学的研究の応用
Thallium, dimethylethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds. It also serves as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in diagnostic imaging and as a therapeutic agent, although its high toxicity poses significant challenges.
Industry: Thallium, dimethylethoxy- is used in the production of specialized materials, such as high-temperature superconductors and semiconductors.
作用機序
The mechanism of action of thallium, dimethylethoxy- involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular function, including enzyme activity and ion transport. The compound’s organic groups may also interact with specific proteins or nucleic acids, further influencing its biological effects.
類似化合物との比較
Thallium, dimethylethoxy- can be compared to other organothallium compounds, such as trimethylthallium and triethylthallium. These compounds share similar chemical properties but differ in their organic groups, which can affect their reactivity and applications. For example, trimethylthallium is more volatile and flammable compared to thallium, dimethylethoxy-, making it suitable for different industrial applications.
Similar compounds include:
- Trimethylthallium
- Triethylthallium
- Thallium(I) ethoxide
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of organothallium chemistry.
特性
CAS番号 |
50375-48-9 |
|---|---|
分子式 |
C4H11OTl |
分子量 |
279.51 g/mol |
IUPAC名 |
ethoxy(dimethyl)thallane |
InChI |
InChI=1S/C2H5O.2CH3.Tl/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1 |
InChIキー |
NAYADVWNWBSFNS-UHFFFAOYSA-N |
正規SMILES |
CCO[Tl](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


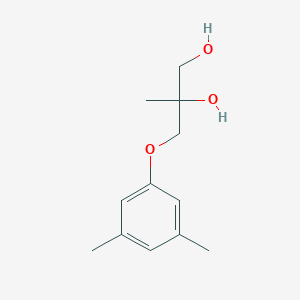
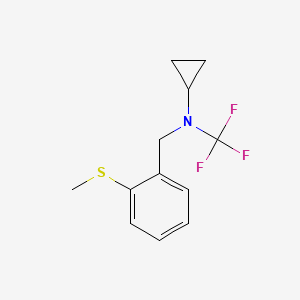
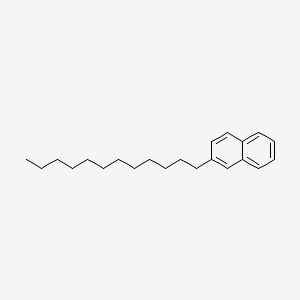
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
